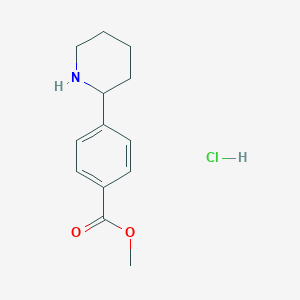

Methyl 4-(piperidin-2-yl)benzoate hydrochloride

Description

Methyl 4-(piperidin-2-yl)benzoate hydrochloride (CAS: 726185-54-2) is a piperidine-containing benzoic acid ester derivative. Its molecular formula is C₁₃H₁₈ClNO₂, with a molecular weight of 255.74 g/mol . The compound features a methyl ester group at the para position of the benzene ring, linked to a piperidin-2-yl moiety. Piperidine derivatives are widely utilized in pharmaceutical chemistry due to their structural versatility and bioactivity, often serving as intermediates in drug synthesis . This compound’s hydrochloride salt form enhances its stability and solubility, making it suitable for experimental applications in medicinal chemistry .

Properties

IUPAC Name |

methyl 4-piperidin-2-ylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDNHEWPPXDXMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperidin-2-yl)benzoate hydrochloride typically involves the esterification of 4-(piperidin-2-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process .

Chemical Reactions Analysis

Oxidation Reactions

Methyl 4-(piperidin-2-yl)benzoate hydrochloride can undergo oxidation, primarily targeting the ester group or the piperidine ring. For analogous compounds like methyl 4-(piperidin-4-yl)benzoate hydrochloride, oxidation with strong agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the ester to a carboxylic acid (e.g., 4-(piperidin-2-yl)benzoic acid). The piperidine ring may also oxidize to form ketones or lactams under harsher conditions.

Reaction Conditions :

-

Oxidizing agent : KMnO₄ (aqueous, acidic) or CrO₃ (in acetic acid).

-

Temperature : Elevated (e.g., reflux at 80–100°C).

Key Products :

| Reaction Type | Product Formula | Example Product |

|---|---|---|

| Ester oxidation | C₁₃H₁₇NO₂ | 4-(piperidin-2-yl)benzoic acid |

| Piperidine oxidation | C₁₃H₁₆NO | Piperidinone derivative |

Reduction Reactions

Reduction typically targets the ester group or aromatic ring. For benzoate esters, lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the ester to a primary alcohol (e.g., 4-(piperidin-2-yl)benzyl alcohol). The piperidine ring may remain unaffected unless subjected to specific reducing agents.

Reaction Conditions :

-

Reducing agent : LiAlH₄ (dry ether) or NaBH₄ (alcoholic solvent).

-

Temperature : Room temperature or mild heating.

Key Products :

| Reaction Type | Product Formula | Example Product |

|---|---|---|

| Ester reduction | C₁₃H₁₉NO | 4-(piperidin-2-yl)benzyl alcohol |

Substitution Reactions

The aromatic ring and piperidine substituent are susceptible to electrophilic or nucleophilic substitution. For example, nitration or bromination of the benzoate ring may occur under acidic conditions. The piperidine ring can undergo nucleophilic substitution, though steric hindrance at the 2-position may reduce reactivity.

Reaction Conditions :

-

Electrophilic substitution : Nitric acid (HNO₃) with sulfuric acid (H₂SO₄) at 50–60°C.

-

Nucleophilic substitution : Alkyl halides or amines under basic or acidic conditions.

Key Products :

| Reaction Type | Product Formula | Example Product |

|---|---|---|

| Nitration | C₁₃H₁₆NO₄ | 4-(piperidin-2-yl)-3-nitrobenzoate |

Hydrolysis

Ester hydrolysis under acidic or basic conditions yields the corresponding benzoic acid. For example, hydrochloric acid (HCl) or aqueous NaOH converts the hydrochloride salt to 4-(piperidin-2-yl)benzoic acid.

Reaction Conditions :

-

Acidic hydrolysis : HCl (aqueous, reflux).

-

Basic hydrolysis : NaOH (aqueous, reflux).

Key Products :

| Reaction Type | Product Formula | Example Product |

|---|---|---|

| Ester hydrolysis | C₁₃H₁₇NO₂ | 4-(piperidin-2-yl)benzoic acid |

Cross-Coupling and Functionalization

While less documented, the benzoate ester or piperidine ring may participate in cross-coupling reactions (e.g., Suzuki or Heck reactions) to introduce new functional groups. For instance, a Grignard reagent (e.g., isopropylmagnesium chloride) could react with the ester under ambient conditions to form substituted derivatives .

Reaction Conditions :

-

Grignard reagent : Isopropylmagnesium chloride (THF, 0°C to room temperature) .

-

Catalyst : Palladium-based catalysts (e.g., Pd/C) for coupling reactions.

Key Products :

| Reaction Type | Product Formula | Example Product |

|---|---|---|

| Grignard addition | C₁₅H₂₂NO₂ | Substituted 4-(piperidin-2-yl)benzoate |

Mechanistic Insights

The piperidine ring’s substitution at position 2 influences reactivity. For example, in analogous compounds, the 4-methyl group enhances antagonist activity at opioid receptors, suggesting structural modifications affect biochemical interactions . This positional isomerism may similarly modulate reactivity in substitution or coupling reactions.

Scientific Research Applications

Pharmacological Applications

-

CNS Disorders :

- Methyl 4-(piperidin-2-yl)benzoate hydrochloride has shown potential as a lead compound for developing drugs targeting central nervous system disorders. Its structural similarity to known psychoactive compounds suggests interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction may be beneficial in treating mood disorders and anxiety .

- Antimicrobial Activity :

-

Cancer Therapeutics :

- The benzoylpiperidine fragment, which includes this compound, is recognized for its presence in several anti-cancer agents. Studies have shown that modifications to this structure can enhance antiproliferative activity against various cancer cell lines . For instance, compounds derived from this framework have demonstrated significant activity against breast and ovarian cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. The following table summarizes key findings from SAR studies:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Methyl 4-piperidino benzoate | Piperidine ring, benzoate ester | CNS activity |

| N-Methylpiperidine | Piperidine ring only | Analgesic properties |

| 4-(Piperidin-1-yl)benzoic acid | Carboxylic acid instead of ester | Potential anti-inflammatory effects |

These comparisons highlight how structural variations can influence biological activity and therapeutic potential .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the efficacy of piperidine derivatives against Mycobacterium tuberculosis. This compound was found to possess significant inhibitory effects, with IC50 values indicating potent activity when used in combination therapies . -

Neuropharmacological Investigations :

In preclinical trials, this compound demonstrated anxiolytic effects comparable to established anxiolytics. Behavioral assays indicated improvements in anxiety-like behaviors in rodent models, suggesting its potential as a therapeutic agent for anxiety disorders . -

Cancer Cell Studies :

Research on the antiproliferative effects of this compound revealed IC50 values ranging from 19.9 to 75.3 µM across different cancer cell lines, indicating its promise as a candidate for further development in oncology .

Mechanism of Action

The mechanism of action of Methyl 4-(piperidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-(piperidin-2-yl)benzoate hydrochloride belongs to a family of piperidine-functionalized benzoic acid derivatives. Below is a detailed comparison with its analogs based on structural variations, physicochemical properties, and applications.

Positional Isomers: Piperidin-2-yl vs. Piperidin-4-yl Derivatives

The position of the piperidine ring attachment significantly influences molecular interactions and bioactivity.

- Replacement of the methyl ester with a carboxylic acid (CAS 149353-84-4) reduces lipophilicity, impacting membrane permeability .

Ester Group Variations: Methyl vs. Ethyl Esters

The alkyl chain length in the ester group affects metabolic stability and solubility.

- Key Insights: The ethyl ester derivative (CAS 1388118-95-3) has a higher molecular weight and altered pharmacokinetics due to slower esterase-mediated hydrolysis compared to the methyl ester . Enantiomeric forms (R vs.

Functional Group Modifications

Substitution of the ester group with other functionalities alters reactivity and applications.

- The phenyl-substituted acetate (CAS 23655-65-4) demonstrates how branching near the piperidine ring can sterically hinder interactions .

Biological Activity

Methyl 4-(piperidin-2-yl)benzoate hydrochloride, a compound with significant potential in pharmacology, has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and drug development. This article provides an in-depth analysis of its biological properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a piperidine ring attached to a benzoate moiety, which contributes to its unique pharmacological profile. The presence of the piperidine ring allows for interactions with various biological targets, enhancing its potential therapeutic applications.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The compound can mimic natural substrates due to the structural characteristics of the piperidine ring, allowing it to bind effectively to active sites on proteins. This binding can modulate various cellular pathways and physiological responses, making it a valuable candidate for therapeutic development.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown promising results as an inhibitor against Mycobacterium tuberculosis (Mtb), with IC50 values ranging from 13–22 µM in various studies. It has been noted for its potential synergy with other agents targeting the electron transport chain, achieving significant sterilization effects in combination therapies .

- CNS Activity : As a lead compound in drug development for central nervous system (CNS) disorders, it may influence neurotransmitter systems and offer therapeutic benefits in conditions such as anxiety and depression .

- Antiproliferative Effects : Studies have demonstrated that derivatives of piperidine compounds exhibit antiproliferative activity against various cancer cell lines. For instance, modifications to the benzoylpiperidine structure have resulted in compounds with IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cells .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and notable activities of this compound compared to similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Methyl 4-(piperidin-4-yl)benzoate | Piperidine ring, benzoate ester | CNS activity |

| Methyl 2-(piperidin-4-yl)methylbenzoate | Piperidine ring with methyl substitution | Potential anti-inflammatory effects |

| 4-(Piperidin-1-yl)benzoic acid | Carboxylic acid instead of ester | Antimicrobial properties |

| This compound | Piperidine ring, benzoate ester | Antimicrobial, CNS activity, antiproliferative |

This comparison highlights the unique properties of this compound, particularly its combined CNS activity and antimicrobial potential.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperidine derivatives, including this compound. Notably:

- Inhibition Studies : A study exploring SAR found that modifications to the piperidine structure significantly influenced biological activity. Compounds exhibiting electron-withdrawing or donating groups showed varied inhibitory effects against bacterial strains .

- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that certain structural modifications could enhance bioavailability and reduce toxicity while maintaining efficacy .

- Cancer Cell Line Testing : In vitro assays demonstrated that specific analogs derived from this compound exhibited selective cytotoxicity against cancer cells while sparing non-cancerous cells .

Q & A

Q. Challenges :

- Regioselectivity : Ensuring substitution occurs at the 4-position of the benzoate requires careful control of reaction conditions (e.g., temperature, catalysts).

- Byproduct Formation : Competing reactions, such as over-alkylation or ring-opening of piperidine, necessitate stoichiometric precision and inert atmospheres .

How should researchers handle and store this compound to ensure stability and safety?

Q. Basic

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Desiccants (e.g., silica gel) are recommended to prevent hydrolysis .

- Handling : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

- Emergency Measures : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

What crystallographic techniques and software are suitable for resolving the compound’s structure?

Q. Advanced

- Single-Crystal X-ray Diffraction (SCXRD) : The gold standard for structural elucidation. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data .

- Challenges : Hydrochloride salts often form hydrates or polymorphs. Ensure crystal quality by optimizing slow evaporation conditions in solvents like ethanol/water mixtures .

- Validation : Cross-validate with spectroscopic data (NMR, IR) to confirm bond connectivity and salt formation .

How can researchers address contradictions in NMR and mass spectrometry data during characterization?

Q. Advanced

- NMR Discrepancies :

- Dynamic Effects : Piperidine ring puckering or proton exchange (e.g., NH groups) can broaden signals. Use elevated temperatures or DMSO-d6 to sharpen peaks .

- Impurity Peaks : Trace solvents (e.g., DCM) may appear in ¹H NMR. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

- MS Challenges :

- Fragmentation Patterns : Hydrochloride salts may dissociate in ESI-MS. Use softer ionization (e.g., MALDI) or report both [M+H]⁺ and [M+Cl]⁻ adducts .

What analytical techniques are critical for assessing the compound’s purity and stoichiometry?

Q. Basic

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities. Purity >95% is typical for research-grade material .

- Elemental Analysis : Verify C, H, N, Cl content to confirm hydrochloride stoichiometry .

- Thermogravimetric Analysis (TGA) : Detect hydrate formation by measuring weight loss upon heating .

What strategies improve yield in multi-step syntheses involving piperidine intermediates?

Q. Advanced

- Catalytic Optimization : Use Pd/C or Ni catalysts for hydrogenation steps to reduce piperidine precursors (e.g., pyridine derivatives) with >90% yield .

- Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., Buchwald-Hartwig) while minimizing decomposition .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

How does the compound’s stability vary under different pH and temperature conditions?

Q. Advanced

- pH Stability : Hydrolyzes rapidly in alkaline conditions (pH >9) due to ester cleavage. Stable in acidic buffers (pH 3–6) for >48 hours .

- Thermal Degradation : Decomposes above 150°C (DSC data). For long-term storage, avoid temperatures >25°C .

- Light Sensitivity : UV exposure leads to piperidine ring oxidation. Use amber glassware for solutions .

How can researchers design pharmacological studies to evaluate the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.